molecular formula C12H21NO2 B1400726 Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1178658-39-3

Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B1400726
CAS No.: 1178658-39-3
M. Wt: 211.3 g/mol
InChI Key: IYIZUSBJFBUFCO-UHFFFAOYSA-N
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Description

Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C12H21NO2. It is characterized by a cyclopentyl group attached to a piperidine ring, which is further substituted with a hydroxymethyl group and a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves the reaction of cyclopentanone with 4-(hydroxymethyl)piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by nucleophilic addition to the carbonyl group of cyclopentanone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may bind to a receptor site, altering the receptor’s conformation and affecting signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(4-methylpiperidin-1-yl)methanone
  • Cyclopentyl(4-chloropiperidin-1-yl)methanone
  • Cyclopentyl(4-aminopiperidin-1-yl)methanone

Uniqueness

Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further chemical modifications, making the compound versatile for various applications in synthetic and medicinal chemistry .

Properties

IUPAC Name

cyclopentyl-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-9-10-5-7-13(8-6-10)12(15)11-3-1-2-4-11/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIZUSBJFBUFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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